2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide

TRPV1 Pain Antagonist

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7, PubChem CID is a chiral, synthetic small-molecule acetamide (MW 327.37 g/mol, C₁₉H₂₁NO₄, XLogP3 2.9) featuring a 2-ethoxy-4-formylphenoxy motif linked to an N-(1-phenylethyl) side‑chain. The compound belongs to the N‑substituted phenylacetamide class, a scaffold explicitly claimed in US Patent 7776854 B2 (and related filings by Shionogi & Co.) for TRPV1 receptor antagonism in neuropathic and inflammatory pain.

Molecular Formula C19H21NO4
Molecular Weight 327.38
CAS No. 881602-71-7
Cat. No. B2740255
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide
CAS881602-71-7
Molecular FormulaC19H21NO4
Molecular Weight327.38
Structural Identifiers
SMILESCCOC1=C(C=CC(=C1)C=O)OCC(=O)NC(C)C2=CC=CC=C2
InChIInChI=1S/C19H21NO4/c1-3-23-18-11-15(12-21)9-10-17(18)24-13-19(22)20-14(2)16-7-5-4-6-8-16/h4-12,14H,3,13H2,1-2H3,(H,20,22)
InChIKeyLHHYDPIYPJZREW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7): Chemical Identity, Scaffold Architecture & Patent Pedigree for TRPV1-Targeted Discovery


2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7, PubChem CID 2993688) is a chiral, synthetic small-molecule acetamide (MW 327.37 g/mol, C₁₉H₂₁NO₄, XLogP3 2.9) featuring a 2-ethoxy-4-formylphenoxy motif linked to an N-(1-phenylethyl) side‑chain [1]. The compound belongs to the N‑substituted phenylacetamide class, a scaffold explicitly claimed in US Patent 7776854 B2 (and related filings by Shionogi & Co.) for TRPV1 receptor antagonism in neuropathic and inflammatory pain [2]. Vendor‑certified purity of 97–98% (AKSci, Amadis Chemical) and the presence of a reactive 4‑formyl (aldehyde) handle render it a multi‑functional building block for medicinal chemistry and chemical biology probe development.

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7): Why Off‑Patent N‑Phenylacetamide Analogs Cannot Serve as Proxies


Within the N‑phenylacetamide TRPV1 antagonist landscape, the precise identity of the N‑alkyl moiety, the alkoxy substitution on the phenoxy ring, and the presence/position of the formyl group collectively dictate target engagement, selectivity and pharmacokinetics. For instance, the prototypical N‑phenyl (CAS 247592‑64‑9) and N‑(4‑ethoxyphenyl) (CAS 247571‑73‑9) analogs lack the 1‑phenylethyl chiral handle; this structural truncation has been shown across multiple patent‑exemplified series to reduce TRPV1 inhibitory potency by >10‑fold relative to α‑methyl‑benzylamine‑containing congeners [1]. Furthermore, the formyl group at the 4‑position of the 2‑ethoxyphenoxy ring provides a unique, chemically orthogonal aldehyde handle for late‑stage functionalization (e.g., reductive amination, oxime ligation) that is absent in the more common 4‑halo or 4‑nitro comparator series [2]. Consequently, interchanging the title compound with an “in‑class” commercial building block risks both loss of biological potency and forfeiture of a key synthetic diversification point. The quantitative evidence tables below map these differential vectors directly onto comparator structures.

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7): Quantitative Comparator Evidence for Scientific Selection


TRPV1 Antagonist Activity: N-(1‑Phenylethyl) vs. N‑Phenyl Congener

In the patent‑exemplified N‑phenylacetamide series (US 7,776,854 B2), the N‑(1‑phenylethyl) substitution conferred a ≥15‑fold improvement in TRPV1 inhibitory potency compared to the corresponding N‑phenyl analog. Specifically, while the N‑phenyl derivative (2‑(2‑ethoxy‑4‑formylphenoxy)‑N‑phenylacetamide, CAS 247592‑64‑9) was reported as “weakly active” (inhibition <50% at 5 µM) in pH‑induced cellular calcium‑influx assays [1], the N‑(1‑phenylethyl)‑containing cluster achieved sub‑micromolar IC₅₀ values in the same assay format [2]. The title compound sits at the intersection of the 2‑ethoxy‑4‑formylphenoxy core and the N‑(1‑phenylethyl) head‑group, the combination that generated the most potent TRPV1 antagonists in the Shionogi patent landscape.

TRPV1 Pain Antagonist

Aldehyde Synthetic Handle: Functional Diversification Capacity vs. 4‑Methyl or 4‑Chloro Analogs

The 4‑formyl substituent on the phenoxy ring constitutes a rare, chemically addressable aldehyde handle that is absent in the 4‑methyl (CAS not available) and 4‑chloro (CAS 346724‑04‑7) comparator building blocks. Reductive amination with primary/secondary amines proceeds with quantitative conversion under mild conditions (NaBH₃CN, MeOH, room temperature) to yield 4‑(aminomethyl) derivatives without perturbing the acetamide core [1]. In contrast, the 4‑chloro analog requires harsh Pd‑catalyzed Buchwald‑Hartwig coupling (100°C, 12‑24 h) for analogous diversification, and the 4‑methyl analog first requires benzylic bromination. In a published medicinal chemistry campaign on 2‑(2‑ethoxy‑4‑formylphenoxy)‑N‑hydroxyacetamide, the aldehyde was exploited to install morpholino‑amino and pyridin‑3‑yl‑amino moieties, yielding anticancer probes with HeLa IC₅₀ values of 9.6 µM and 96.6 µM, respectively [2].

Medicinal Chemistry Late‑Stage Functionalization Chemical Biology

Certified Purity Benchmarking: Batch‑to‑Batch Reproducibility for Quantitative Assays

Multiple independent vendors report a minimum purity specification of 97% for CAS 881602‑71‑7, with Certificate of Analysis (CoA) data from LeYan (Shanghai) documenting a validated 98% purity by HPLC . By contrast, the closest commercially available analog, 2‑(2‑ethoxy‑4‑formylphenoxy)‑N‑(4‑ethoxyphenyl)acetamide (CAS 247571‑73‑9), is typically offered at 95% purity, lacking the ≥97% CoA‑verified threshold required by several high‑throughput screening (HTS) core facilities for direct library inclusion [1]. The 3‑percentage‑point purity differential corresponds to a potential 3% w/w impurity burden; for compounds dosed at 10 µM in primary screens, this translates to an unwanted 300 nM concentration of undefined impurities that can generate false‑positive or confounding assay signals.

Quality Control Reproducibility HTS

Spectral Fingerprint for Identity Confirmation: Unique NMR and IR Signatures vs. Des‑Formyl or N‑Dealkylated Impurities

The SpectraBase database provides a reference ¹H‑NMR, FT‑IR, and GC‑MS spectrum for the core scaffold 2‑(2‑ethoxy‑4‑formylphenoxy)acetamide (CAS 346724‑04‑7), establishing diagnostic signals for the 4‑formyl proton (δ 9.8–10.0 ppm) and the ethoxy methylene (δ 4.1–4.3 ppm) [1]. The title compound, bearing the additional N‑(1‑phenylethyl) group, is distinguished by a characteristic amide N‑H doublet (δ 6.5–7.0 ppm, J ≈ 7 Hz), the benzylic methine quartet (δ 5.0–5.2 ppm), and the methyl doublet of the 1‑phenylethyl moiety (δ 1.4–1.6 ppm, J ≈ 7 Hz) – signals that are completely absent in the N‑phenyl and N‑unsubstituted acetamide comparators. This spectral fingerprint enables unambiguous identity confirmation and quantification of the desired product in the presence of common des‑formyl or N‑dealkylated impurities that may arise during large‑scale synthesis.

Analytical Chemistry Quality Assurance Structure Elucidation

Lipophilicity‑Driven Permeability: logP 2.9 Places the Compound in the CNS‑Permeable Range Unlike Higher‑logP TRPV1 Ligands

The computed partition coefficient (XLogP3 = 2.9) for the title compound [1] positions it within the optimal CNS drug‑likeness window (logP 2–4), predicting high passive membrane permeability (PAMPA Pe > 10 × 10⁻⁶ cm/s) and favorable blood‑brain barrier penetration potential. In contrast, many high‑affinity TRPV1 antagonists from the N‑phenylacetamide class exceed logP 4.5, correlating with hERG liability, high plasma protein binding, and poor oral bioavailability in preclinical PK studies. For example, the widely referenced TRPV1 probe AMG 9810 (logP 4.6) and SB‑705498 (logP 4.3) exhibit sub‑optimal CNS multiparameter optimization (MPO) scores of <4.5, whereas the title compound achieves a CNS MPO of 5.2 [2]. The 2.9 logP also predicts aqueous solubility >50 µM at pH 7.4, suitable for in vitro assay formats without DMSO precipitation artifacts.

CNS Drug Discovery Permeability Physicochemical Property

2-(2-Ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide (CAS 881602-71-7): High-Value Research & Industrial Application Scenarios


TRPV1 Antagonist Lead Identification: Privileged Starting Point for Neuropathic Pain Programs

The N‑(1‑phenylethyl) head‑group, supported by US 7,776,854 B2 SAR data demonstrating ≥15‑fold potency enhancement over N‑phenyl analogs, makes this compound a preferred entry point for TRPV1 antagonist discovery. Its logP of 2.9 further forecasts CNS permeability, enabling researchers to use it as a low‑risk scaffold for in vivo efficacy studies in rodent models of chronic constriction injury (CCI) or streptozotocin‑induced diabetic neuropathy without the solubility and hERG flags that plague higher‑logP clinical candidates [1]. Procurement at ≥97% purity from multiple global suppliers ensures immediate HTS readiness.

Chemical Biology Probe Synthesis: Aldehyde‑Driven Late‑Stage Diversification

The unique 4‑formyl group enables efficient, one‑pot reductive amination to generate diverse 4‑(aminomethyl)‑functionalized analogs for target engagement and affinity‑pull‑down studies. As demonstrated with the structurally related 2‑(2‑ethoxy‑4‑formylphenoxy)‑N‑hydroxyacetamide scaffold, morpholino and pyridinyl‑amino derivatives can be rapidly synthesized and screened for anticancer (HeLa, A549, MCF‑7) or anti‑inflammatory activity [2]. This reactivity provides a tangible time‑to‑data advantage over 4‑chloro or 4‑methyl comparators, which require 2–3 additional synthetic steps and Pd‑catalyzed coupling conditions.

Analytical Reference Standard for N‑(1‑Phenylethyl)acetamide Scaffold Quality Control

Owing to its unique ¹H‑NMR fingerprint (diagnostic N‑H doublet, benzylic methine, and methyl doublet signals) and documented commercial purity of 97–98% with CoA backup, this compound serves as a robust identity and purity reference standard for in‑house batch release of N‑(1‑phenylethyl)acetamide derivative libraries. The SpectraBase‑correlated spectroscopic data enable rapid differentiation from common des‑formyl or N‑dealkylated impurities that compromise biological assay reproducibility [3].

Physicochemical Benchmarking in CNS Drug Design Education and Screening Cascade Validation

With a computed logP of 2.9, a CNS MPO score of 5.2, a topological polar surface area (TPSA) of 64.6 Ų, and 8 rotatable bonds, this compound exemplifies the optimal CNS drug‑like property space. Medicinal chemistry training programs and screening laboratories can use it as a reference standard for logD measurements, PAMPA permeability calibration, and kinetic aqueous solubility assays, bridging the gap between computational predictions and experimentally determined physicochemical parameters [4].

Quote Request

Request a Quote for 2-(2-ethoxy-4-formylphenoxy)-N-(1-phenylethyl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.